molecular formula C8H11NO3S B3065312 2,4,6-Trimethylpyridine-3-sulfonic acid CAS No. 372173-72-3

2,4,6-Trimethylpyridine-3-sulfonic acid

Cat. No.: B3065312
CAS No.: 372173-72-3
M. Wt: 201.25 g/mol
InChI Key: YFTHYBONGWTVCK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine-3-sulfonic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with three methyl groups and a sulfonic acid group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2,4,6-trimethylpyridine using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced pyridine compounds, and substituted pyridines .

Scientific Research Applications

2,4,6-Trimethylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-trimethylpyridine-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and a sulfonic acid group, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2,4,6-trimethylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-4-6(2)9-7(3)8(5)13(10,11)12/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTHYBONGWTVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349730
Record name 2,4,6-trimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372173-72-3
Record name 2,4,6-trimethylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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